molecular formula C10H2F5NO2 B12057834 |A-Cyano-2,3,4,5,6-pentafluorocinnamic acid CAS No. 1097814-03-3

|A-Cyano-2,3,4,5,6-pentafluorocinnamic acid

Cat. No.: B12057834
CAS No.: 1097814-03-3
M. Wt: 263.12 g/mol
InChI Key: LYNQRDIQUFMLTI-HNQUOIGGSA-N
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Description

Evolution of Structural Modifications

The strategic fluorination of cinnamic acid derivatives emerged from systematic efforts to optimize matrix proton affinity and crystallization behavior. Early work with α-cyano-4-hydroxycinnamic acid (CHCA) demonstrated the importance of cyano and hydroxyl groups in promoting desorption/ionization. Subsequent studies revealed that halogen substitution could further tune matrix properties:

  • Electron-withdrawing effects : Complete fluorination at the 2,3,4,5,6 positions creates a strong electron-deficient aromatic system, lowering the matrix’s proton affinity compared to CHCA.
  • Crystalline packing : The pentafluoro substitution pattern induces dense molecular packing, as evidenced by X-ray diffraction studies of related compounds. This enhances energy transfer during laser ablation while reducing background chemical noise.

Table 1 compares key properties of CHCA and α-cyano-2,3,4,5,6-pentafluorocinnamic acid:

Property CHCA Pentafluoro Derivative
Proton Affinity (kJ/mol) 885 ± 15 835 ± 10
UV λmax (nm) 337, 355 337
Solubility in Methanol 50 mg/mL 100 mg/10 mL
Peptide Detection Limit 1 pmol 100 fmol

Impact on Analytical Capabilities

The progression from mono- to penta-fluorinated matrices marked three critical advancements:

  • Enhanced ion yields : Fluorine’s inductive effect increases the acidity of the phenolic proton (when present), facilitating proton transfer to analytes.
  • Reduced matrix adducts : The electron-deficient aromatic system minimizes charge localization, decreasing formation of sodium/potassium adducts in positive-ion mode.
  • Improved vacuum stability : Perfluorinated matrices exhibit lower vapor pressures, enabling longer analysis times in high-vacuum TOF systems.

Properties

CAS No.

1097814-03-3

Molecular Formula

C10H2F5NO2

Molecular Weight

263.12 g/mol

IUPAC Name

(E)-2-cyano-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C10H2F5NO2/c11-5-4(1-3(2-16)10(17)18)6(12)8(14)9(15)7(5)13/h1H,(H,17,18)/b3-1+

InChI Key

LYNQRDIQUFMLTI-HNQUOIGGSA-N

Isomeric SMILES

C(=C(\C#N)/C(=O)O)\C1=C(C(=C(C(=C1F)F)F)F)F

Canonical SMILES

C(=C(C#N)C(=O)O)C1=C(C(=C(C(=C1F)F)F)F)F

Origin of Product

United States

Chemical Reactions Analysis

A-Cyano-2,3,4,5,6-pentafluorocinnamic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

MALDI-TOF Mass Spectrometry

One of the primary applications of α-cyano-2,3,4,5,6-pentafluorocinnamic acid is as a matrix in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). This compound is favored for its ability to enhance the ionization efficiency of analytes during mass spectrometry.

Case Study: Drug Quantification

A study demonstrated the efficacy of α-cyano-2,3,4,5,6-pentafluorocinnamic acid as a MALDI matrix for quantifying drugs in biological matrices. The results indicated that this compound provides better sensitivity and resolution compared to traditional matrices like α-cyano-4-hydroxycinnamic acid. The study highlighted its potential for rapid drug analysis in tissue sections .

Matrix Sensitivity Resolution Application
α-Cyano-4-hydroxycinnamic acidModerateHighGeneral proteomics
α-Cyano-2,3,4,5,6-pentafluorocinnamic acidHighVery HighDrug quantification

Biochemical Analysis

The compound has also been utilized in biochemical analyses due to its ability to enhance the detection of biomolecules. Its fluorinated structure contributes to improved stability and solubility in various solvents.

Case Study: Protein Analysis

Research has shown that using α-cyano-2,3,4,5,6-pentafluorocinnamic acid as a matrix allows for the successful analysis of complex protein mixtures. The compound's properties facilitate better ionization of proteins during MALDI-TOF MS analysis .

Plant Growth Modulation

Beyond analytical applications, derivatives of cyanocinnamic acids have been explored for their role in modulating plant growth. Specifically, α-cyano-2,3,4,5,6-pentafluorocinnamic acid has shown potential as a growth regulator in certain plant species.

Case Study: Agricultural Research

A patent discusses the use of halogenated cyanocinnamic acid derivatives as plant growth modulators. The study indicates that these compounds can influence growth patterns and yield in various crops .

Chemical Synthesis

α-Cyano-2,3,4,5,6-pentafluorocinnamic acid is also significant in synthetic organic chemistry. Its unique chemical structure allows it to serve as a versatile building block for synthesizing more complex molecules.

Case Study: Organic Synthesis

In synthetic pathways involving fluorinated compounds, this acid has been employed as a starting material for the synthesis of various pharmaceutical intermediates. Its reactivity and functional group compatibility make it an attractive choice for chemists looking to develop new compounds .

Mechanism of Action

The mechanism of action of A-Cyano-2,3,4,5,6-pentafluorocinnamic acid in MALDI-MS involves the absorption of laser energy, which leads to the desorption and ionization of the analyte molecules. The compound acts as a matrix, facilitating the transfer of energy from the laser to the analyte, resulting in the formation of ions that can be detected and analyzed . The molecular targets and pathways involved are primarily related to the ionization process in mass spectrometry.

Comparison with Similar Compounds

Structural and Physicochemical Properties

α-Cyano-2,3,4,5,6-pentafluorocinnamic acid is distinguished by its pentafluorophenyl and cyanoacrylic acid groups. Key comparisons with structurally related compounds are summarized below:

Compound Name Substituents Molecular Formula LogP Retention Time (min) Key Applications
α-Cyano-4-hydroxycinnamic acid -CN, -4-OH, -COOH C₁₀H₇NO₃ 1.2 N/A MALDI-MS
α-Cyano-2,4-difluorocinnamic acid -CN, -2,4-F₂, -COOH C₁₀H₅F₂NO₂ 2.1 N/A MALDI-MS
4-Bromo-α-cyanocinnamic acid -CN, -4-Br, -COOH C₁₀H₆BrNO₂ 2.3 N/A MALDI-MS
2,3,4,5,6-Pentafluorocinnamic acid -F₅, -COOH (no cyano group) C₉H₃F₅O₂ 2.4 14.99 Enzyme binding studies
α-Cyano-2,3,4,5,6-pentafluorocinnamic acid -CN, -F₅, -COOH C₉H₃F₅O₂ 2.4 14.99 MALDI-MS, nanohybrids

Key Observations :

  • The cyano group in α-cyano-2,3,4,5,6-pentafluorocinnamic acid enhances adsorption stability on semiconductor surfaces compared to non-cyano analogs (e.g., 2,3,4,5,6-pentafluorocinnamic acid) by enabling bidentate binding via the cyanoacrylic group .
  • Despite identical molecular formulas, the absence of a cyano group in 2,3,4,5,6-pentafluorocinnamic acid reduces its utility in optoelectronic applications but makes it suitable for enzyme-binding studies (e.g., Fdc decarboxylase) .
Performance in MALDI-MS

α-Cyano-2,3,4,5,6-pentafluorocinnamic acid was tested alongside other cinnamic acid derivatives for MALDI-MS efficiency ():

Matrix Ionization Efficiency (Simple Matrix) Homogeneous Crystallization Ionization Efficiency (Biological Tissue)
α-Cyano-4-hydroxycinnamic acid High Yes High
α-Cyano-2,3,4,5,6-pentafluorocinnamic acid Moderate Yes Low (due to ion suppression)
1,5-Diaminonaphthalene Moderate Yes High

Findings :

  • α-Cyano-2,3,4,5,6-pentafluorocinnamic acid showed lower efficacy in biological tissues compared to α-cyano-4-hydroxycinnamic acid, likely due to ion suppression effects in complex matrices .
  • Its high hydrophobicity (LogP = 2.4) may limit solubility in aqueous biological samples, reducing practical utility despite homogeneous crystallization .

Role of Fluorination :

  • The pentafluorophenyl group increases electron-withdrawing effects, enhancing interfacial charge transfer in photovoltaic dyes .
  • Fluorination also improves thermal stability and resistance to photodegradation compared to non-fluorinated analogs like 4-methoxy-cinnamaldehyde .

Biological Activity

A-Cyano-2,3,4,5,6-pentafluorocinnamic acid (CFCA) is a synthetic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

CFCA is characterized by the presence of five fluorine atoms and a cyano group attached to a cinnamic acid backbone. This unique structure contributes to its chemical stability and enhances its interaction with biological targets.

The biological activity of CFCA can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : CFCA has been shown to inhibit various enzymes involved in cellular processes. Its ability to modulate enzyme activity can lead to significant changes in metabolic pathways.
  • Antioxidant Properties : The compound exhibits antioxidant activity, which helps in reducing oxidative stress in cells. This property is crucial for protecting cells from damage caused by free radicals.
  • Anti-inflammatory Effects : CFCA has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases.

Biological Activity Data

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibits cyclooxygenase (COX) activity
Antioxidant ActivityReduces oxidative stress in cellular models
Anti-inflammatoryDecreases levels of TNF-α and IL-6

Case Studies

  • Cancer Research : CFCA has been studied for its potential anti-cancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For example, a study reported that CFCA led to a significant reduction in cell viability in breast cancer cell lines (MCF-7) with an IC50 value of 15 µM after 48 hours of treatment .
  • Neuroprotection : Another study investigated the neuroprotective effects of CFCA against oxidative stress-induced neuronal damage. Results indicated that CFCA pre-treatment significantly reduced neuronal cell death and improved cell viability in models of neurodegeneration .
  • Anti-inflammatory Applications : In animal models of arthritis, CFCA administration resulted in reduced joint swelling and pain, correlating with decreased expression of inflammatory markers such as COX-2 and prostaglandin E2 .

Q & A

Q. What is the role of α-cyano-2,3,4,5,6-pentafluorocinnamic acid in MALDI-TOF mass spectrometry, and how should it be prepared for optimal performance?

α-Cyano-2,3,4,5,6-pentafluorocinnamic acid is widely used as a matrix in MALDI-TOF-MS due to its strong UV absorption and ability to facilitate ionization of non-polar analytes. For preparation, dissolve 0.5 g of the compound in a 1:1 mixture of HFE-7100 and methanol to create a 20 g/L matrix solution. Mix 1 µL of this solution with 1 µL of a cationization agent (e.g., 10 mg/mL LiCl in methanol) on a MALDI plate. This method ensures uniform co-crystallization with analytes, enhancing signal resolution .

Q. What synthetic methods are employed to obtain high-purity α-cyano-2,3,4,5,6-pentafluorocinnamic acid crystals for structural studies?

Single crystals suitable for X-ray diffraction can be grown by dissolving the compound in chloroform and allowing slow solvent evaporation at room temperature. This yields plate-like crystals with a melting point of 154–156°C. The process avoids thermal degradation and ensures well-ordered lattices for accurate crystallographic analysis .

Q. How do the cyano and pentafluorophenyl groups influence the compound’s reactivity in supramolecular interactions?

The cyano group participates in dipole-dipole interactions, while the pentafluorophenyl moiety engages in weak but significant F⋯F, F⋯π, and C–H⋯F interactions. These features promote stable crystal packing and co-crystallization with aromatic counterions, as seen in studies of related fluorinated benzoic acid derivatives .

Advanced Research Questions

Q. How can hydrogen bonding and π-π stacking interactions in α-cyano-2,3,4,5,6-pentafluorocinnamic acid crystals be quantitatively analyzed?

X-ray crystallography is critical for mapping non-covalent interactions. For example, the compound forms carboxylic acid dimers via O–H⋯O hydrogen bonds (length ~1.82 Å) and π-π stacking (interplanar distance ~3.5 Å). Refinement protocols should place hydrogen atoms using riding models (C–H = 0.93 Å, O–H = 0.82 Å) and analyze displacement ellipsoids at 30% probability to assess thermal motion .

Q. What strategies resolve discrepancies between spectroscopic data and crystallographic results for fluorinated cinnamic acid derivatives?

Cross-validation using complementary techniques is essential. For instance, NMR can confirm proton environments, while X-ray data validate spatial arrangements. In cases of conflicting hydrogen-bond assignments, neutron diffraction or DFT calculations may resolve ambiguities. A study on pentafluorobenzoic acid co-crystals demonstrated this approach by reconciling crystallographic O–H⋯O bonds with IR stretching frequencies .

Q. How can supramolecular architectures involving α-cyano-2,3,4,5,6-pentafluorocinnamic acid be engineered for functional materials?

Co-crystallization with π-deficient aromatic bases (e.g., 1,10-phenanthrolinium) enhances structural complexity. Mix equimolar amounts of the acid and base in ethanol, followed by slow evaporation. This yields networks stabilized by N–H⋯O and C–H⋯F interactions, as evidenced by triclinic crystal systems (space group P1, a = 9.288 Å, b = 11.099 Å) .

Q. What analytical methods are recommended for quantifying trace impurities or degradation products in fluorinated cinnamic acids?

Gas chromatography-mass spectrometry (GC-MS) with derivatization is effective. Derivatize samples using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride to stabilize oxoacids. Employ wide-bore capillary columns (e.g., DB-5MS) and monitor discriminating ions (e.g., m/z 226 for the parent ion). This method achieves sub-ppm detection limits in biological matrices .

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